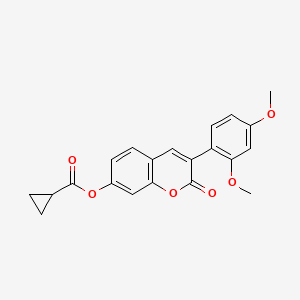

![molecular formula C14H17N3O B6583506 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide CAS No. 1286717-77-8](/img/structure/B6583506.png)

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide, also known as MMBI, is a synthetic organic compound that has been studied for its potential applications in the fields of science and medicine. It is a member of the imidazole family of compounds, which are known for their versatile properties. MMBI has been found to possess a variety of biochemical and physiological effects, making it a useful tool for researchers in many disciplines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Activity

A series of novel benzamide compounds, which could potentially include “2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide”, have been synthesized and their in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Antihypertensive Potential

Imidazole derivatives have been synthesized and evaluated for antihypertensive potential in rats . This suggests that “2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide” could potentially have applications in the treatment of hypertension.

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Antiviral Applications

Indole derivatives, which are structurally similar to imidazole derivatives, possess various biological activities, including antiviral activity . This suggests that “2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide” could potentially have antiviral applications.

Anti-Inflammatory Applications

Indole derivatives also possess anti-inflammatory activities . Given the structural similarity between indole and imidazole derivatives, “2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide” could potentially have anti-inflammatory applications.

Mecanismo De Acción

Target of Action

The primary target of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide is the H2 receptor . The H2 receptor is a type of histamine receptor that is found in the stomach lining. It plays a crucial role in the production of gastric acid, which aids in digestion.

Mode of Action

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide interacts with its target, the H2 receptor, in a competitive manner . This means that it competes with other molecules for binding to the H2 receptor. Once bound, it inhibits the receptor’s function, leading to changes in the biochemical processes associated with this receptor.

Biochemical Pathways

The compound’s interaction with the H2 receptor affects the biochemical pathways associated with gastric acid production. By inhibiting the H2 receptor, the compound reduces the production of gastric acid, thereby affecting the overall process of digestion .

Pharmacokinetics

It is known that the compound is highly soluble in water and other polar solvents , which suggests that it may have good bioavailability.

Result of Action

The inhibition of the H2 receptor by 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide results in a decrease in gastric acid production. This can have various molecular and cellular effects, such as changes in the pH of the stomach and alterations in the process of digestion .

Action Environment

The action of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in environments with a high water content . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .

Propiedades

IUPAC Name |

2-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-11-5-3-4-6-13(11)14(18)16-8-10-17-9-7-15-12(17)2/h3-7,9H,8,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHSUVDQKQBVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B6583425.png)

![7-ethyl-8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6583429.png)

![N-[(furan-2-yl)methyl]-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6583437.png)

![4-methoxy-N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B6583458.png)

![6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6583461.png)

![ethyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate](/img/structure/B6583468.png)

![6-(3-methoxypropyl)-2-oxo-N-(1-phenylethyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6583472.png)

![2-[8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide](/img/structure/B6583483.png)

![6-benzyl-10-methyl-2-oxo-N-[3-(propan-2-yloxy)propyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6583489.png)

![6-benzyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B6583492.png)

![N-(3-fluorophenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6583498.png)

![N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6583502.png)

![ethyl 3-(2-fluorophenyl)-5-(5-methyl-1,2-oxazole-3-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6583515.png)